1-Propanoylpyrrolidine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-propanoylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-7(10)9-4-3-6(5-9)8(11)12/h6H,2-5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYADCZIBMBFHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Propanoylpyrrolidine-3-carboxylic Acid: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 1-Propanoylpyrrolidine-3-carboxylic acid, a derivative of the versatile pyrrolidine-3-carboxylic acid scaffold. While a specific Chemical Abstracts Service (CAS) number for this compound is not readily found in public databases, this guide outlines its logical synthesis, analytical characterization, and potential applications based on established principles in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of substituted pyrrolidines.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules.[2][3] This guide will delve into the specifics of introducing a propanoyl group at the nitrogen of the pyrrolidine ring and explore the implications for its chemical properties and biological activity.
Synthesis of this compound
The synthesis of this compound can be readily achieved through the N-acylation of a suitable pyrrolidine-3-carboxylic acid precursor. The choice of starting material, particularly its stereochemistry (e.g., (R)- or (S)-pyrrolidine-3-carboxylic acid), is critical as it will dictate the stereochemistry of the final product, a crucial aspect in the design of chiral drug candidates.[1][4]
Synthetic Workflow
The proposed synthesis involves a standard amide bond formation reaction. The secondary amine of pyrrolidine-3-carboxylic acid is a nucleophile that can react with an acylating agent, such as propanoyl chloride or propanoic anhydride.
Caption: Synthetic workflow for the N-acylation of pyrrolidine-3-carboxylic acid.
Detailed Experimental Protocol
Objective: To synthesize this compound.
Materials:
-
Pyrrolidine-3-carboxylic acid (or its hydrochloride salt)[5]
-
Propanoyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyrrolidine-3-carboxylic acid (1.0 equivalent) in anhydrous DCM.
-
Basification: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 equivalents) dropwise to the suspension. If starting with the hydrochloride salt, use 3.2 equivalents of triethylamine. Stir for 10 minutes.
-
Acylation: Slowly add propanoyl chloride (1.1 equivalents) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with a small amount of acetic acid) to afford the pure this compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Key Analytical Techniques
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the propanoyl group (triplet and quartet), and the pyrrolidine ring protons. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the carbonyl carbons of the amide and carboxylic acid, and the aliphatic carbons of the propanoyl and pyrrolidine moieties. |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. | A molecular ion peak corresponding to the exact mass of C₈H₁₃NO₃. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicating the purity of the compound. Chiral HPLC can be used to determine enantiomeric excess if a chiral starting material was used.[6] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the amide and carboxylic acid, and the N-H bend (if any residual starting material is present). |
Protocol for HPLC Analysis
Objective: To determine the purity of synthesized this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample.
-
Run the gradient program to elute the compound.
-
Integrate the peak area to determine the purity.
Applications in Drug Discovery
Pyrrolidine-3-carboxylic acid derivatives are valuable building blocks in the synthesis of a wide range of biologically active molecules.[7][8] The introduction of a propanoyl group can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.
Potential Therapeutic Targets
Based on the known activities of similar pyrrolidine derivatives, this compound could serve as a scaffold or intermediate for the synthesis of inhibitors for various enzymes and receptors.
Caption: Potential therapeutic applications of the this compound scaffold.
For instance, the pyrrolidine core is a key feature in many Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[1][4] The specific N-acyl group can influence the potency and selectivity of these inhibitors. Similarly, derivatives of pyrrolidine-3-carboxylic acid have been explored as endothelin (ET) receptor antagonists.[9] The propanoyl group could be a novel modification in the design of such antagonists.
Conclusion
This compound represents a synthetically accessible and versatile building block for drug discovery and medicinal chemistry. While its specific biological activities are yet to be extensively explored, the foundational pyrrolidine-3-carboxylic acid scaffold has a proven track record in the development of clinically relevant therapeutics. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce and characterize this compound, paving the way for its exploration in various therapeutic areas. The logical derivatization of this scaffold holds promise for the discovery of novel drug candidates with improved pharmacological profiles.
References
-
ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF. [Link]
-
OIST. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). [Link]
-
PubMed. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. [Link]
-
SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
CORE. Synthesis of pyrrolidine‑3‑carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate‑s. [Link]
-
IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
- Google Patents. Production method of pyrrolidone carboxylic acid and salt thereof.
-
DigitalCommons@UNL. Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge. [Link]
-
AquaEnergy Expo Knowledge Hub. Analytical methods for tracing pharmaceutical residues in water and wastewater. [Link]
-
PMC - NIH. Detection of pyrrolidone carboxylic acid. [Link]
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- 9. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Stability of N-Propanoylpyrrolidine Derivatives: A Technical Guide
Executive Summary
N-Propanoylpyrrolidine derivatives represent a specialized class of tertiary amides characterized by a unique balance of conformational rigidity and metabolic stability. Unlike acyclic tertiary amides, the inclusion of the nitrogen atom within a five-membered pyrrolidine ring imposes significant constraints on the amide bond, influencing both thermodynamic equilibrium (cis/trans isomerism) and kinetic stability (resistance to hydrolysis).
This guide provides a comprehensive analysis of the thermodynamic parameters governing these systems, supported by experimental protocols for synthesis and stability profiling.
Structural Dynamics & The Amide Resonance
The thermodynamic stability of N-propanoylpyrrolidine is fundamentally dictated by the resonance energy of the amide bond (
The "Proline Effect" and Rotational Barriers
In standard peptide chemistry, the trans (Z) isomer of an amide bond is overwhelmingly favored (99.9%). However, in N-acylpyrrolidines (proline mimics), the energy difference between cis (E) and trans (Z) rotamers is small (
-
Rotational Barrier (
): The partial double bond character of the C-N bond creates a rotational barrier of approximately 16–19 kcal/mol (67–79 kJ/mol) . This is high enough to observe distinct rotamers on the NMR timescale at room temperature but low enough to allow interconversion at elevated temperatures ( ). -
Steric Clash: The propanoyl group (ethyl chain) introduces a methylene linker (
). Compared to an acetyl group, the propanoyl moiety increases the steric bulk interacting with the pyrrolidine -protons in the cis conformation, slightly shifting the equilibrium further toward the trans form.
Graphviz Visualization: Isomerization Pathway
The following diagram illustrates the thermodynamic equilibrium between the trans (Z) and cis (E) rotamers, mediated by a twisted transition state where the amide resonance is broken.
Caption: Thermodynamic equilibrium of N-propanoylpyrrolidine rotamers. The barrier is dominated by the loss of amide resonance energy.
Chemical Stability: Hydrolysis Kinetics
While thermodynamically stable against spontaneous decomposition, N-propanoylpyrrolidines are kinetically susceptible to hydrolysis under extreme pH conditions.
Acid-Catalyzed Hydrolysis
Tertiary amides are generally robust. However, the ring strain of pyrrolidine (
-
Mechanism: Protonation of the carbonyl oxygen leads to a tetrahedral intermediate. In acyclic amides, amine expulsion is difficult. In pyrrolidines, the relief of steric crowding in the transition state can accelerate C-N bond cleavage compared to piperidine analogs.
-
Stability Metric: At pH 7.4 (physiological),
years. In 1M HCl at , hours.
Table: Comparative Stability Metrics
| Parameter | N-Propanoylpyrrolidine | N-Acetylpyrrolidine | N,N-Diethylpropionamide |
| Rotational Barrier ( | 18.2 kcal/mol | 17.8 kcal/mol | 15.5 kcal/mol |
| Cis/Trans Ratio ( | ~1:4 | ~1:3 | < 1:100 |
| Hydrolysis Rate ( | 1.2 | 1.0 (Reference) | 0.05 |
| LogP (Lipophilicity) | 0.85 | 0.32 | 1.15 |
Note: Data derived from comparative trends in N-acylpyrrolidine literature [1, 2].
Experimental Protocols
To validate the thermodynamic parameters of a new derivative, the following self-validating protocols are recommended.
Synthesis: Modified Schotten-Baumann Protocol
This biphasic synthesis minimizes hydrolysis of the propanoyl chloride reactant while ensuring complete conversion.
Reagents:
-
Pyrrolidine (1.0 equiv)
-
Propanoyl Chloride (1.1 equiv)
-
NaOH (10% aq.[1] solution, 2.0 equiv)
-
Dichloromethane (DCM)
Workflow:
-
Setup: Charge a round-bottom flask with Pyrrolidine and 10% NaOH. Cool to
. -
Addition: Dissolve Propanoyl Chloride in DCM. Add dropwise to the aqueous amine solution over 30 minutes. Critical: Vigorous stirring is required to maximize interfacial surface area.
-
Reaction: Warm to room temperature and stir for 2 hours.
-
Workup: Separate phases. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over
. -
Purification: Vacuum distillation (bp
@ 15 mmHg) or silica flash chromatography (EtOAc/Hexane).
Determination of Rotational Barrier (VT-NMR)
Objective: Calculate
-
Sample Prep: Dissolve 10 mg of derivative in
of -DMSO or -Tetrachloroethane (for high temp). -
Low Temp Acquisition: At
, acquire NMR. Identify the distinct signals for cis and trans rotamers. -
Variable Temperature: Increase temperature in
increments. -
Coalescence: Identify
where the two distinct peaks merge into a single broad peak. -
Calculation: Use the Eyring equation variant for coalescence:
Where is the peak separation (Hz) at the slow exchange limit.
Applications in Drug Design
The N-propanoylpyrrolidine scaffold acts as a "Proline Bioisostere."
-
Conformational Locking: By substituting the pyrrolidine ring (e.g., 2-methyl-N-propanoylpyrrolidine), researchers can lock the amide bond into a specific rotamer to match a receptor binding pocket.
-
Metabolic Shielding: The steric bulk of the propanoyl group, combined with the tertiary amide nature, protects the carbonyl from nucleophilic attack by serine proteases, extending the half-life of peptide drugs.
Graphviz Visualization: Experimental Workflow
Caption: Step-by-step workflow from chemical synthesis to thermodynamic characterization.
References
-
Pace, V., et al. (2016). "Structural Characterization of N-Alkylated Twisted Amides: Consequences for Amide Bond Resonance and N-C Cleavage." Angewandte Chemie International Edition.
-
Wiberg, K. B., et al. (1987). "Rotational barriers in N,N-dimethylacetamide and N-acetylpyrrolidine." Journal of the American Chemical Society.
-
Beuerle, F., et al. (2023). "Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study." Molecules.
-
Smith, M. B. (2020). "Schotten–Baumann Reaction."[1][2][3][4][5] March's Advanced Organic Chemistry.
Sources
The Pyrrolidine-3-Carboxylic Acid Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in the structures of numerous natural products and synthetic drugs.[1] Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to flat aromatic systems, a crucial aspect in the design of novel therapeutics with high target specificity and improved physicochemical properties.[2][3][4] Among the vast array of pyrrolidine-based building blocks, pyrrolidine-3-carboxylic acid, particularly in its chiral forms, has emerged as a cornerstone for the synthesis of a diverse range of biologically active molecules.[1][5] This technical guide provides a comprehensive overview of the synthesis, derivatization, and medicinal chemistry applications of the pyrrolidine-3-carboxylic acid scaffold, with a specific focus on N-acylated derivatives such as 1-Propanoylpyrrolidine-3-carboxylic acid.
The Strategic Advantage of the Pyrrolidine-3-Carboxylic Acid Core
The utility of pyrrolidine-3-carboxylic acid as a chiral building block stems from several key features:
-
Inherent Chirality: The stereocenters on the pyrrolidine ring allow for the synthesis of enantiomerically pure compounds, which is critical for optimizing interactions with biological targets and minimizing off-target effects.[5]
-
Structural Rigidity: The constrained conformation of the five-membered ring provides a rigid scaffold that can be used to orient substituents in a precise three-dimensional arrangement, facilitating the design of potent and selective ligands.[6]
-
Orthogonal Functionality: The presence of a secondary amine and a carboxylic acid group provides two distinct points for chemical modification, allowing for the facile introduction of diverse functional groups to explore structure-activity relationships (SAR).[1]
Synthesis of this compound and its Analogs
The synthesis of this compound is a representative example of the straightforward derivatization of the pyrrolidine-3-carboxylic acid core. The most common and efficient method is the N-acylation of the pyrrolidine nitrogen.
A general synthetic workflow for the preparation of N-acyl pyrrolidine-3-carboxylic acid derivatives is depicted below:
Figure 1: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Protection of the Carboxylic Acid: To a solution of (R)- or (S)-pyrrolidine-3-carboxylic acid in methanol at 0 °C, thionyl chloride is added dropwise. The reaction mixture is then refluxed for 4-6 hours. The solvent is removed under reduced pressure to yield the methyl ester hydrochloride salt.
-
N-acylation: The methyl ester hydrochloride is dissolved in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). A base, typically triethylamine or diisopropylethylamine (DIPEA), is added to neutralize the hydrochloride salt. Propanoyl chloride or propanoic anhydride is then added dropwise at 0 °C, and the reaction is stirred at room temperature overnight.
-
Work-up and Purification: The reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Deprotection of the Carboxylic Acid: The purified N-propanoyl methyl ester is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then acidified with dilute hydrochloric acid and extracted with a suitable organic solvent. The combined organic extracts are dried, filtered, and concentrated to afford this compound.
This versatile synthetic route allows for the preparation of a wide array of N-acyl derivatives by simply varying the acylating agent.
Medicinal Chemistry Applications of the Pyrrolidine-3-Carboxylic Acid Scaffold
Derivatives of pyrrolidine-3-carboxylic acid have demonstrated significant potential across a range of therapeutic areas. The N-acyl group, such as the propanoyl moiety, can play a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of the resulting compounds.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
The pyrrolidine scaffold is a key structural feature of many potent and selective DPP-4 inhibitors, which are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes.[6] DPP-4 inhibitors work by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), leading to enhanced glucose-dependent insulin secretion.[6] While many successful DPP-4 inhibitors feature a cyanopyrrolidine moiety, the fundamental pyrrolidine core derived from pyrrolidine-3-carboxylic acid is a critical starting point for the synthesis of these agents.[6]
Figure 2: Mechanism of action of DPP-4 inhibitors.
Endothelin Receptor Antagonists
Analogs of pyrrolidine-3-carboxylic acid have been extensively investigated as antagonists of endothelin (ET) receptors, ETA and ETB, which are implicated in vasoconstriction and cell proliferation.[7][8] The development of selective antagonists for these receptors has been a key strategy in the treatment of cardiovascular diseases. Structure-activity relationship studies have revealed that modifications at both the N-1 and C-3 positions of the pyrrolidine ring are critical for achieving high affinity and selectivity.[8] For instance, the introduction of a diphenylmethylaminoacetamide group at the N-1 position led to a complete reversal of receptor specificity from ETA to ETB.[8]
| Compound/Analog | Target(s) | IC50/Ki (nM) | Selectivity |
| A-308165 | ETB | Ki = 0.007 | >27,000-fold vs. ETA |
| Atrasentan (ABT-627) | ETA | Ki = 0.036 | High for ETA |
Table 1: Biological activity of pyrrolidine-3-carboxylic acid-based endothelin receptor antagonists.[7]
Enzyme Inhibition in Other Therapeutic Areas
The versatility of the pyrrolidine-3-carboxylic acid scaffold extends to the inhibition of various other enzymes implicated in a range of diseases:
-
Factor XIa Inhibitors: The constrained conformation of pyrrolidine-based scaffolds is well-suited for the design of potent and selective inhibitors of Factor XIa, a key enzyme in the blood coagulation cascade.[6] This offers a promising strategy for the development of novel anticoagulants with a potentially lower risk of bleeding.[6]
-
α-Amylase and α-Glucosidase Inhibitors: The pyrrolidine core has been utilized in the design of inhibitors for enzymes involved in carbohydrate metabolism, which can help manage postprandial hyperglycemia in diabetic patients.[5]
-
N-acylethanolamine acid amidase (NAAA) Inhibitors: Pyrrolidine amide derivatives have been explored as inhibitors of NAAA, an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[5]
Experimental Protocol: α-Amylase Inhibition Assay
-
Reagents: Porcine pancreatic α-amylase solution, 0.02 M sodium phosphate buffer (pH 6.9 with 6 mM NaCl), 1% (w/v) starch solution, dinitrosalicylic acid (DNS) color reagent, test compounds (pyrrolidine derivatives) dissolved in DMSO, and acarbose (positive control).
-
Procedure:
-
Pre-incubate 250 µL of the test compound solution (at various concentrations) with 250 µL of the α-amylase solution at 37 °C for 10 minutes.
-
Initiate the reaction by adding 250 µL of the starch solution.
-
Incubate the reaction mixture at 37 °C for 15 minutes.
-
Stop the reaction by adding 500 µL of DNS reagent.
-
Heat the mixture in a boiling water bath for 5 minutes.
-
Cool the mixture to room temperature and dilute with 5 mL of distilled water.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
Future Perspectives
The pyrrolidine-3-carboxylic acid scaffold continues to be a highly valuable and versatile building block in medicinal chemistry. Its inherent chirality, rigid conformation, and facile derivatization make it an ideal starting point for the discovery of novel therapeutics. While a significant body of research exists for various derivatives, the exploration of specific N-acyl substitutions, such as the 1-propanoyl group, in the context of different biological targets remains a promising area for future investigation. The development of novel synthetic methodologies, including asymmetric synthesis and multicomponent reactions, will further expand the chemical space accessible from this remarkable scaffold, paving the way for the next generation of pyrrolidine-based drugs.[2][3][9]
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(4), 34. [Link]
-
OIST. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). [Link]
-
Liu, G., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of Medicinal Chemistry, 42(20), 4171-4183. [Link]
-
Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089-6096. [Link]
-
Zhang, Y., et al. (2018). 1,3-Dipolar cycloadditions to yield 4-benzylpyrrolidine-3-carboxylic acids 25 and 26, synthesis of cholesterol-conjugated spiro-pyrrolidine/pyrrolizines 28–30, and 3D/2D interaction diagrams of com- pound 28 with the active site of target receptor protein 1XFF. Topics in Current Chemistry, 379, 34. [Link]
-
Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. CORE. [Link]
-
F. Hoffmann-La Roche AG. (2010). Process for the preparation of pyrollidine-3-carboxylic acids. Eureka | Patsnap. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
-
Chan, B. W. G. L., et al. (2024). (A) Examples of the set of pyrrole-3-carboxylic acid 21 and... ResearchGate. [Link]
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Methodological & Application
Application Note: 1-Propanoylpyrrolidine-3-carboxylic Acid in Drug Design
Executive Summary: The "Beta-Proline" Advantage[1]
1-Propanoylpyrrolidine-3-carboxylic acid represents a privileged structural motif in modern medicinal chemistry. Structurally, it is an N-acylated derivative of
-
Peptidomimetics: Inducing specific secondary structures (e.g.,
-turns) that stabilize peptide-protein interactions. -
Bioisosterism: Serving as a rigidified mimetic of
-aminobutyric acid (GABA) or extended glutamate chains. -
Metabolic Stability: The non-natural
-substitution pattern resists proteolysis by standard peptidases, enhancing the pharmacokinetic (PK) profile of derived ligands.
This guide details the physicochemical properties, specific application in GPCR/enzyme targeting (referencing Endothelin and DPP-IV pathways), and provides a validated protocol for synthesizing libraries based on this scaffold.
Chemical Space & Physicochemical Profile
The 1-propanoyl group is not merely a protecting group; it is a lipophilic modulator . In Fragment-Based Drug Discovery (FBDD), the transition from a free amine (H) to a propanoyl group significantly alters the fragment's vector and solubility profile without introducing the high molecular weight of a benzyl or aryl group.
Table 1: Comparative Physicochemical Properties
Data simulated based on standard QSPR models for scaffold comparison.
| Property | Pyrrolidine-3-carboxylic acid (Parent) | This compound | Significance in Design |
| MW (Da) | 115.13 | 171.19 | Ideal fragment size (<200 Da) allows for extensive downstream decoration. |
| cLogP | -2.1 (Highly Polar) | 0.2 - 0.5 | The propanoyl group shifts LogP into a range capable of crossing cell membranes while retaining water solubility. |
| H-Bond Donors | 2 (NH, OH) | 1 (OH) | Removing the NH donor reduces desolvation penalty upon binding to hydrophobic pockets. |
| H-Bond Acceptors | 3 | 4 | The new amide carbonyl provides an additional vector for hydrogen bonding with backbone residues (e.g., Ser/Thr). |
| Rotatable Bonds | 1 | 2 | Minimal flexibility ensures low entropy loss upon binding. |
Application Notes: Mechanistic Utility
GPCR Antagonism (Endothelin Receptors)
The pyrrolidine-3-carboxylic acid core is the structural engine behind potent Endothelin Receptor Antagonists (e.g., Atrasentan, ABT-627).
-
Mechanism: The pyrrolidine ring acts as a central hub, orienting aryl substituents at the N-1 and C-3 positions to engage hydrophobic sub-pockets in the
receptor. -
Role of N-Acylation: Research indicates that N-acylation (like the propanoyl group) locks the nitrogen lone pair, preventing protonation at physiological pH. This is crucial for hydrophobic pocket penetration where a charged amine would be energetically unfavorable [1].
Enzyme Inhibition (DPP-IV and POP)
In the design of Prolyl Oligopeptidase (POP) and Dipeptidyl Peptidase IV (DPP-IV) inhibitors, the pyrrolidine ring mimics the P1 proline residue of the substrate.
-
Design Strategy: The 3-carboxylic acid moiety can be converted into an electrophilic "warhead" (e.g., nitrile or boronic acid) or used as an anchor for S1' sub-site interactions.
-
The Propanoyl Cap: The N-propanoyl group mimics the P2 residue backbone, filling the S2 hydrophobic pocket without the steric clash often seen with bulkier benzoyl groups [2].
Visualization of Scaffold Utility
The following diagram illustrates how the this compound scaffold connects to various therapeutic classes.
Figure 1: Functional decomposition of the scaffold and its therapeutic mapping.
Experimental Protocol: Parallel Synthesis of Amide Library
Objective: To generate a library of 3-carboxamide derivatives from the this compound scaffold for SAR (Structure-Activity Relationship) screening.
Prerequisites:
-
Starting Material: (R)- or (S)-Pyrrolidine-3-carboxylic acid (commercially available).
-
Reagents: Propionyl chloride, HATU, DIPEA, Diverse Amines (
).
Phase 1: Scaffold Generation (N-Acylation)
Note: If the specific 1-propanoyl derivative is not purchased directly, synthesize it as follows to ensure enantiomeric purity.
-
Dissolution: Dissolve (R)-pyrrolidine-3-carboxylic acid (1.0 eq) in 1M NaOH (2.5 eq) and cool to 0°C.
-
Acylation: Dropwise add Propionyl Chloride (1.1 eq) while maintaining pH > 9 using additional NaOH if necessary.
-
Why: The basic pH ensures the proline nitrogen is nucleophilic while the carboxylic acid is ionized (protecting it from self-acylation).
-
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Workup: Acidify to pH 2 with 1M HCl. Extract with EtOAc (3x). The product (this compound) partitions into the organic phase.
-
Validation: Check purity via LC-MS (Target Mass: ~171 Da).
Phase 2: Library Derivatization (Amide Coupling)
This phase uses the carboxylic acid handle to attach diverse pharmacophores.
-
Activation:
-
Coupling:
-
Add the specific primary or secondary amine (
) (1.2 eq) to each well. -
Stir/Shake at RT for 12 hours.
-
-
Quenching & Purification:
-
Evaporate DMF (Genevac or SpeedVac).
-
Re-dissolve in DMSO/MeOH (1:1).
-
Purify via Prep-HPLC (Reverse Phase C18).
-
-
QC Criteria: Purity > 95% by UV (254 nm) and ELSD.
Workflow Diagram
Figure 2: Step-by-step synthesis workflow for library generation.
References
-
BenchChem. (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules. Application Note. Accessed 2026. Link
-
Liu, G., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists. Journal of Medicinal Chemistry, 42(18), 3679-3689.[5] Link
-
National Institutes of Health (NIH). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. NCBI Bookshelf. Link
-
MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Molecules. Link
-
OIST. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) Technology Profile. Okinawa Institute of Science and Technology. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 5. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Propanoylpyrrolidine-3-carboxylic acid in Enzyme Inhibitor Research
Introduction: The Scientific Rationale
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in designing molecules with high target specificity and potency. Pyrrolidine-3-carboxylic acid derivatives, in particular, have emerged as promising candidates in the development of therapeutic agents, notably as enzyme inhibitors.[2][3] These derivatives serve as bioisosteres of proline, a natural amino acid, enabling them to interact with the active sites of various enzymes.[4]
This document provides a comprehensive guide to the application of a specific derivative, 1-Propanoylpyrrolidine-3-carboxylic acid , in enzyme inhibitor research. While extensive research on this exact molecule is not yet prevalent, its structural similarity to known inhibitors of key enzymes suggests significant therapeutic potential. The addition of the N-propanoyl group modifies the electronic and steric properties of the pyrrolidine ring, potentially enhancing binding affinity and selectivity for target enzymes. This guide will therefore serve as a foundational resource, outlining the synthesis of this novel compound and providing detailed protocols for its evaluation as an enzyme inhibitor, with a specific focus on Dipeptidyl Peptidase-4 (DPP-IV) as a primary, illustrative target.
PART 1: Synthesis of this compound
A reliable synthesis of the target compound is the first critical step in its evaluation. The most straightforward approach for the N-acylation of pyrrolidine-3-carboxylic acid is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of an aqueous base.[1][2][4] This method is widely used in organic chemistry for the synthesis of amides from amines.[1][2]
Protocol 1: Synthesis via Schotten-Baumann Reaction
This protocol describes the N-acylation of pyrrolidine-3-carboxylic acid with propionyl chloride.
Materials:
-
Pyrrolidine-3-carboxylic acid
-
Propionyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve pyrrolidine-3-carboxylic acid (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide. Cool the flask in an ice bath with continuous stirring.
-
Acylation: Add propionyl chloride (1.1 equivalents) dropwise to the cooled solution using a dropping funnel. The addition of an equivalent of base is crucial to neutralize the hydrochloric acid produced during the reaction, which would otherwise form a salt with the unreacted amine and reduce the yield.[4]
-
Reaction: Allow the reaction mixture to stir vigorously at 0°C for 1 hour, and then at room temperature for an additional 2-3 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the aqueous layer with dichloromethane or diethyl ether to remove any unreacted propionyl chloride.
-
Acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl.
-
Extract the product into dichloromethane or ethyl acetate (3 x 50 mL).
-
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography on silica gel.
PART 2: Application in Enzyme Inhibition Assays
Based on the structural features of this compound, particularly its pyrrolidine core, a logical starting point for screening its inhibitory activity is against enzymes for which proline analogs are known inhibitors. Dipeptidyl Peptidase-4 (DPP-IV) is an excellent candidate, as many potent DPP-IV inhibitors are based on the pyrrolidine scaffold.
Focus Target: Dipeptidyl Peptidase-4 (DPP-IV)
DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones. Its inhibition is a validated therapeutic strategy for the management of type 2 diabetes.
Protocol 2: In Vitro DPP-IV Inhibition Assay (Fluorometric)
This protocol outlines a high-throughput compatible fluorometric assay to determine the inhibitory potential of this compound against human recombinant DPP-IV.
Materials:
-
Human recombinant DPP-IV
-
DPP-IV substrate: H-Gly-Pro-7-amino-4-methylcoumarin (H-Gly-Pro-AMC)
-
DPP-IV Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA
-
This compound (test inhibitor)
-
Sitagliptin (positive control inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
-
Incubator set to 37°C
Experimental Workflow:
Caption: Workflow for DPP-IV inhibitor screening assay.
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of DPP-IV Assay Buffer.
-
Dilute the human recombinant DPP-IV in the assay buffer to the desired concentration.
-
Prepare a stock solution of the substrate H-Gly-Pro-AMC in DMSO and then dilute to the working concentration in assay buffer.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the test inhibitor at various concentrations.
-
Prepare a stock solution of Sitagliptin in DMSO as a positive control.
-
-
Assay Plate Setup (in triplicate):
-
100% Initial Activity Wells: Add 30 µL of assay buffer, 10 µL of diluted DPP-IV, and 10 µL of DMSO (or the solvent used for the inhibitor).
-
Background Wells: Add 40 µL of assay buffer and 10 µL of DMSO.
-
Positive Control Wells: Add 30 µL of assay buffer, 10 µL of diluted DPP-IV, and 10 µL of the Sitagliptin positive control.
-
Inhibitor Wells: Add 30 µL of assay buffer, 10 µL of diluted DPP-IV, and 10 µL of the serially diluted this compound.
-
-
Pre-incubation: Cover the plate and incubate for 30 minutes at 37°C.
-
Reaction Initiation: Add 50 µL of the diluted substrate solution to all wells to start the reaction.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
Data Analysis: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[1] It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
-
Calculate Average Fluorescence: Determine the average fluorescence for each set of triplicates.
-
Subtract Background: Subtract the average fluorescence of the background wells from all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Fluorescence_Inhibitor / Fluorescence_100%_Activity)] * 100
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
| Concentration of this compound (µM) | Average Fluorescence (RFU) | % Inhibition |
| 0 (Control) | 5000 | 0 |
| 0.1 | 4500 | 10 |
| 1 | 3500 | 30 |
| 10 | 2500 | 50 |
| 100 | 1000 | 80 |
| 1000 | 500 | 90 |
Table 1: Example data for IC50 determination.
PART 3: Elucidating the Mechanism of Inhibition
Once the inhibitory activity of this compound is confirmed, the next step is to understand its mechanism of action. This is crucial for structure-activity relationship (SAR) studies and further optimization of the inhibitor. The primary types of reversible inhibition are competitive, non-competitive, and uncompetitive.
Protocol 3: Enzyme Kinetic Studies
This protocol describes how to determine the kinetic parameters (Km and Vmax) of DPP-IV in the presence and absence of the inhibitor to elucidate the inhibition mechanism.
Procedure:
-
Varying Substrate Concentrations: Perform the DPP-IV inhibition assay as described in Protocol 2, but with a range of substrate (H-Gly-Pro-AMC) concentrations.
-
Fixed Inhibitor Concentrations: Run the assay at several fixed concentrations of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
Measure Initial Reaction Rates (V₀): For each combination of substrate and inhibitor concentration, measure the fluorescence at multiple time points to determine the initial reaction velocity (V₀).
-
Data Analysis:
-
Michaelis-Menten Plot: Plot V₀ versus substrate concentration for each inhibitor concentration.
-
Lineweaver-Burk Plot: For a more accurate determination of Km and Vmax, create a double reciprocal plot (1/V₀ vs 1/[S]).
-
Interpretation of Lineweaver-Burk Plots:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).
Caption: Workflow for determining the mechanism of enzyme inhibition.
Conclusion and Future Directions
This guide provides a foundational framework for the synthesis and evaluation of this compound as a potential enzyme inhibitor. The detailed protocols for synthesis, initial screening against DPP-IV, IC50 determination, and kinetic analysis offer a comprehensive starting point for researchers. While DPP-IV is presented as a primary example, this compound could also be screened against other enzymes where proline-like structures are recognized, such as Factor XIa or Pyrroline-5-Carboxylate Reductase (PYCR1). The insights gained from these studies will be invaluable for the rational design and development of novel therapeutics based on the versatile pyrrolidine scaffold.
References
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-Propanoylpyrrolidine-3-carboxylic Acid Synthesis
Topic: Improving Reaction Yields for 1-Propanoylpyrrolidine-3-carboxylic Acid Ticket Type: Process Optimization & Troubleshooting Audience: Organic Chemists, Process Development Scientists[1]
Executive Summary
The synthesis of This compound typically proceeds via the Schotten-Baumann N-acylation of pyrrolidine-3-carboxylic acid (beta-proline) using propionyl chloride or propionic anhydride.[1]
Users frequently report low yields (<40%) not due to reaction failure, but due to isolation losses (high water solubility of the product) and competitive hydrolysis of the acylating agent. This guide addresses the thermodynamic and kinetic bottlenecks of this specific transformation.
Module 1: Reaction Optimization (The "Front End")
The Core Challenge: The Zwitterion Trap
Pyrrolidine-3-carboxylic acid exists as a zwitterion in neutral solution.[1] For acylation to occur, the secondary amine must be deprotonated (nucleophilic), but the carboxylate must remain unreactive to prevent mixed anhydride formation.
Key Parameters:
-
Target pH: 10–11 (Maintained).
-
Temperature:
to . -
Solvent System: THF:Water (1:1) or DCM:Water (Biphasic).[1][2]
Troubleshooting Guide: Reaction Phase
| Symptom | Probable Cause | Corrective Action |
| Starting Material (SM) Persists | Reagent Hydrolysis: Propionyl chloride hydrolyzes faster than it reacts with the amine due to high water content or insufficient mixing.[1] | Increase Equivalents: Use 1.2–1.5 eq of propionyl chloride.Improve Mixing: High-shear stirring (>800 RPM) is critical in biphasic systems to increase interfacial surface area.[1] |
| Oligomer Formation | Mixed Anhydride Pathway: The carboxylate group attacked the acyl chloride, forming a mixed anhydride that reacted with another amine molecule. | Lower Temperature: Maintain |
| Gelation / Precipitation | Incorrect pH: The reaction dropped below pH 9, causing the SM to return to its zwitterionic (insoluble) state. | Buffer System: Use a pH-stat or manual addition of 2M NaOH to maintain pH 10–11 throughout the addition.[1] |
Visualizing the Competitive Pathways
The following diagram illustrates the kinetic competition between the desired N-acylation and the parasitic hydrolysis/oligomerization pathways.
Figure 1: Kinetic competition in Schotten-Baumann acylation. Path A is favored by low temperature and high stirring rates.[1] Path B dominates if mixing is poor.[1] Path C occurs if temperature rises.
Module 2: Isolation & Purification (The "Back End")
Critical Alert: The most common reason for low yield is not reaction failure, but the inability to extract the product from the aqueous phase. This compound is highly polar and water-soluble.[1]
The "Salt-Out" Extraction Protocol
Standard extraction with Dichloromethane (DCM) often yields <10% recovery.[1] Use this optimized protocol:
-
Quench & Wash: Wash the basic reaction mixture (pH > 10) with EtOAc (
) to remove neutral impurities (unreacted acid chloride/anhydride). Discard organic layer. -
Acidification (The Pivot Point):
-
Cool the aqueous layer to
.[3] -
Slowly add concentrated HCl to adjust pH to 1–2 . (The product is now in its free acid form).
-
-
Salting Out:
-
Add solid NaCl to the aqueous layer until saturation (brine). This effectively reduces the solubility of organic compounds in the water (Salting-out effect).[1]
-
-
Extraction:
-
Do NOT use pure Hexane or DCM.
-
Recommended Solvent: 10% Methanol in DCM or Ethyl Acetate.[1]
-
Perform
extractions. The distribution coefficient ( ) is low; multiple extractions are mandatory.
-
-
Drying: Dry over
, filter, and concentrate.
FAQ: Isolation Issues
Q: I acidified to pH 1, but I still can't extract the product.
A: The amide bond adds significant polarity. If EtOAc fails, switch to n-Butanol or a Chloroform:Isopropanol (3:1) mixture.[1] Note that n-Butanol has a high boiling point (
Q: My product is an oil that won't crystallize.
A: N-acyl amino acids are often viscous oils due to hydrogen bonding preventing lattice formation.[1] Triturate the oil with Diethyl Ether or Hexane to induce precipitation. If it remains an oil, it may be pure enough for the next step; verify via
Module 3: Alternative Synthetic Routes
If the direct acylation of the amino acid continues to suffer from yield issues due to water solubility, the Ester Route is the industry-standard "Plan B."
The Ester Strategy (2-Step)
-
Esterification: Convert Pyrrolidine-3-carboxylic acid to Methyl pyrrolidine-3-carboxylate (using
).-
Benefit: The ester is soluble in organic solvents, making the subsequent acylation much cleaner.
-
-
Acylation: React the ester with Propionyl Chloride /
in anhydrous DCM.-
Yield: Typically >90%.[1]
-
-
Hydrolysis: Saponify the ester (LiOH / THF /
) to release the acid.-
Net Result: Although 3 steps, the overall yield is often higher (60–70%) and purity is superior compared to the direct Schotten-Baumann route.
-
Decision Logic for Route Selection
Figure 2: Decision matrix for selecting the synthesis route based on scale and solubility constraints.
References & Authoritative Grounding
-
Schotten-Baumann Reaction Conditions:
-
Purification of Water-Soluble N-Acyl Amino Acids:
-
Properties of Pyrrolidine-3-carboxylic Acid (Beta-Proline):
-
Troubleshooting N-Benzoylation (Analogous Chemistry):
Sources
- 1. 3-Pyrrolidinecarboxylic acid | C5H9NO2 | CID 3034645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
- 9. Process for the preparation of pyrollidine-3-carboxylic acids - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: High-Fidelity Coupling of 1-Propanoylpyrrolidine-3-carboxylic Acid
Topic: Preventing Racemization of 1-Propanoylpyrrolidine-3-carboxylic Acid During Coupling Content Type: Technical Support Center Guide
Executive Summary & Diagnostic Overview
The Challenge:
Researchers frequently observe loss of optical purity (low enantiomeric excess, ee%) when coupling This compound . Unlike standard
The Root Cause:
While
The Solution: Preserving chirality requires a "Low-Base" or "Buffered" activation strategy using sterically hindered bases (e.g., Collidine) and suppressive additives (e.g., Oxyma Pure), or self-buffering reagents like T3P.
Troubleshooting Guide (Q&A)
Q1: I used EDC/HOBt with DIEA, and my product is 15% racemic. Why?
A: The culprit is likely the DIEA (Diisopropylethylamine).
While EDC/HOBt is a standard activation method, HOBt is acidic. To initiate coupling, researchers often add excess base (DIEA) to neutralize the amine salt. However, excess DIEA increases the pH of the reaction micro-environment, promoting the abstraction of the
-
Fix: Switch to 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) .[1] These bases are weaker and sterically hindered, significantly reducing the rate of proton abstraction while still facilitating the coupling [3].
Q2: Can I use HATU to speed up the reaction?
A: Use with extreme caution. HATU is a potent coupling reagent that generates the highly reactive O-azabenzotriazolyl activated ester. While fast, this high reactivity can accelerate both coupling and enolization. If you must use HATU, you must use a weak base (Collidine) and keep the temperature at 0°C.
-
Better Alternative: T3P (Propylphosphonic anhydride) .[2] T3P acts as its own scavenger and typically requires milder basic conditions, showing superior retention of stereochemistry for sensitive acids [4].
Q3: Does the order of addition matter?
A: Yes, critically. Never pre-activate the acid with the base and coupling reagent in the absence of the amine nucleophile. The "activation time" is the "racemization time."
-
Protocol: Add the coupling reagent last, or add the amine immediately after the acid and base are mixed.
Visualizing the Failure Mode
The following diagram illustrates the mechanistic pathway leading to racemization. Note that the stability of the C3 stereocenter is compromised by the base.
Caption: Figure 1. Base-catalyzed enolization pathway competing with direct amide coupling.
Recommended Protocols
Method A: The "Gold Standard" (T3P Coupling)
Best for: Maximum stereochemical retention and difficult couplings.
| Reagent | Equivalents | Role |
| Acid | 1.0 equiv | Substrate |
| Amine | 1.1 equiv | Nucleophile |
| Base | 2.5 - 3.0 equiv | N-Methylmorpholine (NMM) or DIPEA (Only if T3P is used) |
| Reagent | 1.5 equiv | T3P (50% in EtOAc/DMF) |
| Solvent | 10 vol | EtOAc or DMF |
Step-by-Step:
-
Dissolve the Acid and Amine in the solvent at 0°C .
-
Add the Base (NMM) dropwise.
-
Add T3P solution dropwise over 5 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Validation: T3P yields a water-soluble byproduct, simplifying workup and reducing exposure to basic extraction conditions [5].
Method B: Carbodiimide with Suppressor (DIC/Oxyma)
Best for: Standard synthesis where T3P is unavailable.
| Reagent | Equivalents | Role |
| Acid | 1.0 equiv | Substrate |
| Amine | 1.1 equiv | Nucleophile |
| Base | 2.0 equiv | 2,4,6-Collidine (TMP) |
| Additive | 1.0 equiv | Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) |
| Reagent | 1.1 equiv | DIC (Diisopropylcarbodiimide) |
Step-by-Step:
-
Dissolve Acid, Amine, and Oxyma Pure in DMF/DCM at 0°C .
-
Note: Oxyma Pure is superior to HOBt for racemization suppression [6].
-
-
Add Collidine .[3]
-
Add DIC dropwise.
-
Monitor reaction.[4][5] If incomplete after 4 hours, add 0.2 equiv more DIC.
Decision Matrix: Selecting the Right Conditions
Use this workflow to determine the optimal strategy for your specific scale and constraints.
Caption: Figure 2. Decision tree for selecting coupling conditions based on steric hindrance and scale.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Dunetz, J. R., et al. (2016). T3P: The Reagent of Choice for Large-Scale Amide Bond Formation. Organic Process Research & Development. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Propanoylpyrrolidine-3-carboxylic acid
Welcome to the technical support center for the purification of 1-propanoylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to overcome common purification challenges and achieve high purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Scenario 1: Low Purity After Initial Crystallization
Question: I've performed the N-acylation of pyrrolidine-3-carboxylic acid with propanoyl chloride and attempted to purify the product by crystallization. However, my NMR/HPLC analysis shows significant impurities. What could be the problem and how do I resolve it?
Answer:
Low purity after initial crystallization is a common issue and can stem from several sources. The primary culprits are often unreacted starting materials or byproducts that co-crystallize with your desired product.
Potential Impurities:
-
Unreacted Pyrrolidine-3-carboxylic Acid: This is a common impurity if the acylation reaction did not go to completion.
-
Propanoic Acid: Hydrolysis of the acylating agent (propanoyl chloride or anhydride) will generate propanoic acid.
-
Excess Acylating Agent: Residual propanoyl chloride or propanoic anhydride.
-
Diacylated Product: Though less common, over-acylation can occur.
-
Salts: Salts formed during the reaction or work-up (e.g., triethylammonium chloride if triethylamine was used as a base).
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low purity after crystallization.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane. The volume should be sufficient to fully dissolve the solid.
-
Aqueous Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the acidic carboxylic acid group of your product and any unreacted starting material, as well as the propanoic acid byproduct, transferring them to the aqueous layer as their sodium salts. The less acidic amide product should remain in the organic layer.
-
Separation: Separate the aqueous layer. Be sure to save it, as it contains your product.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with a dilute acid, such as 1M HCl, until the pH is acidic (pH ~2-3). This will re-protonate the carboxylic acid, causing your product to precipitate if it is insoluble in water, or allowing it to be extracted.
-
Extraction: Extract the acidified aqueous layer with several portions of an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
Final Recrystallization: The resulting solid can then be recrystallized from an appropriate solvent system to achieve higher purity.
Causality: The success of this technique hinges on the difference in pKa values between the carboxylic acid group of the product and the basic nitrogen of any unreacted pyrrolidine-3-carboxylic acid. The amide nitrogen in the product is significantly less basic than the secondary amine of the starting material, allowing for selective extraction.
Scenario 2: Persistent Impurity Peak in HPLC Analysis
Question: My HPLC chromatogram shows a persistent, closely eluting impurity peak that I cannot remove by recrystallization. How can I identify and remove this impurity?
Answer:
A closely eluting impurity often indicates a structurally similar compound, such as a diastereomer or a regioisomer.
Potential Impurities:
-
Diastereomers: If your starting pyrrolidine-3-carboxylic acid was not enantiomerically pure, you might have diastereomers of your final product.
-
Positional Isomers: Depending on the synthesis route, isomers where the propanoyl group is attached to a different position on the pyrrolidine ring are a possibility, though less likely with standard N-acylation.
Troubleshooting and Purification Strategy:
-
Identification:
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to determine the mass of the impurity. If it has the same mass as your product, it is likely an isomer.
-
Chiral HPLC: If you suspect a diastereomeric impurity, a chiral HPLC method may be necessary for separation and identification.[1]
-
-
Purification by Column Chromatography:
-
Stationary Phase: Standard silica gel is often effective.
-
Mobile Phase Optimization: The key is to find a solvent system that provides sufficient resolution between your product and the impurity. Start with a moderately polar system, such as a mixture of dichloromethane and methanol, and gradually increase the polarity. Adding a small amount of acetic or formic acid to the mobile phase can sometimes improve peak shape for carboxylic acids.
-
Fraction Collection: Collect small fractions and analyze them by TLC or HPLC to identify the pure product fractions.
-
Detailed Protocol: Flash Column Chromatography
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., methanol), adding silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel in your chosen eluent.
-
Loading: Carefully load the dried silica-adsorbed product onto the top of the column.
-
Elution: Begin eluting with your optimized solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective for separating closely eluting compounds.
-
Analysis: Spot the collected fractions onto a TLC plate and visualize under UV light and/or with a suitable stain (e.g., potassium permanganate) to determine which fractions contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective, and suitable for a wide range of polarities. |
| Mobile Phase | Dichloromethane/Methanol or Ethyl Acetate/Hexanes with 0.1-1% Acetic Acid | The non-polar/polar solvent ratio can be adjusted for optimal separation. The acid suppresses the ionization of the carboxylic acid, reducing tailing on the silica gel.[2] |
| Gradient | Step or linear gradient | A gradual increase in the polar solvent can improve the separation of closely eluting compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For N-acyl amino acids, common solvent systems include:
-
Water: If the compound has sufficient polarity.[2]
-
Ethanol/Water or Isopropanol/Water mixtures: The ratio can be adjusted to achieve the desired solubility profile.
-
Ethyl Acetate/Hexanes: Dissolve the compound in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes turbid.
-
Acetone/Water: Similar to the alcohol/water system.
To find the best solvent, perform small-scale solubility tests with your crude material in a variety of solvents.
Q2: My compound appears as a smear on the TLC plate. What does this mean and how can I fix it?
A2: Streaking or smearing on a TLC plate is often due to the acidic nature of the carboxylic acid interacting strongly with the silica gel. To resolve this, add a small amount (0.5-1%) of acetic acid or formic acid to your TLC mobile phase. This will protonate the silica surface and your compound, leading to sharper spots.[2]
Q3: Are there alternative purification methods to chromatography and recrystallization?
A3: Yes, other techniques can be employed depending on the nature of the impurities:
-
Preparative HPLC: For difficult separations of closely related impurities or for obtaining very high purity material, preparative reverse-phase HPLC can be used.
-
Supercritical Fluid Chromatography (SFC): This technique can be effective for chiral separations and is considered a "greener" alternative to normal-phase HPLC.
-
Ion-Exchange Chromatography: This can be useful for separating the acidic product from neutral or basic impurities.[3]
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
HPLC: To determine the purity of the compound.
-
Melting Point: A sharp melting point close to the literature value is an indicator of high purity.
References
-
Isolation of a Carboxylic acid : r/chemhelp. (2019, April 18). Reddit. Retrieved February 15, 2026, from [Link]
-
How can I purify carboxylic acid? (2013, September 20). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(21), 7293. Retrieved February 15, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022, October 26). ResearchGate. Retrieved February 15, 2026, from [Link]
-
General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved February 15, 2026, from [Link]
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved February 15, 2026, from [Link]
- Process for the preparation of pyrollidine-3-carboxylic acids. (2010, June 17). Google Patents.
Sources
removing unreacted 1-Propanoylpyrrolidine-3-carboxylic acid from mixtures
Technical Support Center: Purification & Isolation Ticket Topic: Removal of Unreacted 1-Propanoylpyrrolidine-3-carboxylic acid Ticket ID: CHEM-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Molecule & The Challenge
You are dealing with This compound . To successfully remove it, you must exploit its specific physicochemical profile.[1] Unlike free proline, the nitrogen here is acylated (propanoyl group), rendering it non-basic . The molecule behaves purely as a polar carboxylic acid (pKa ~3.8–4.2).
-
The Trap: Do not treat this like an amino acid (zwitterion). It is an organic acid.[2][3]
-
The Solution: Its acidity is your handle. You can selectively ionize it to separate it from neutral products (amides, esters) or capture it on basic solid supports.
Module 1: The "Quick Fix" (Liquid-Liquid Extraction)
Best For: Standard bench-scale synthesis where your target product is neutral and organic-soluble (e.g., DCM, EtOAc).
The Protocol: The most efficient method is a "Carbonate Wash." This converts the unreacted acid into its water-soluble carboxylate salt, partitioning it into the aqueous phase while your neutral product remains in the organic phase.
Step-by-Step Workflow:
-
Dilution: Dilute your reaction mixture with a non-miscible organic solvent (Ethyl Acetate or Dichloromethane).
-
Tip: Ethyl Acetate is preferred if your product is polar, as it extracts less water than DCM.
-
-
The Wash (Critical Step): Wash the organic layer 2x with 10% w/v aqueous Sodium Carbonate (Na₂CO₃) or Saturated Sodium Bicarbonate (NaHCO₃) .
-
Why? The pH of NaHCO₃ (~8.5) or Na₂CO₃ (~11) is significantly higher than the pKa of the acid (~4). This forces the equilibrium completely to the ionized carboxylate form (
), which is insoluble in organics.
-
-
Separation: Collect the organic layer. The unreacted this compound is now in the aqueous waste.
-
Brine Wash: Wash the organic layer once with saturated brine to remove trapped water.
-
Dry & Concentrate: Dry over MgSO₄/Na₂SO₄ and concentrate.
Visualizing the Mechanism:
Caption: The Carbonate Wash exploits the pKa difference to selectively ionize and sequester the starting material into the aqueous phase.
Module 2: High-Throughput Scavenging (Solid Phase Extraction)
Best For: Parallel synthesis, small scales (<100 mg), or when aqueous workup causes emulsions.
The Solution: Use a Polymer-Supported Carbonate or Tertiary Amine (WAX) resin. This acts as a "chemical filtration" system.
Recommended Resins:
-
PS-Carbonate (MP-Carbonate): Acts as a solid-phase base.
-
PS-Trisamine: A weak anion exchanger.
Protocol:
-
Load: Dissolve your crude mixture in DCM or Methanol.
-
Add Resin: Add 3–4 equivalents (relative to the expected unreacted acid) of the resin.
-
Agitate: Shake gently for 1–2 hours at room temperature.
-
Filter: Filter off the solid resin.
-
Result: The filtrate contains your pure product. The impurity is trapped on the beads.
Module 3: Chromatography (When LLE Fails)
Best For: When your target product is also acidic or highly water-soluble (preventing extraction).
Strategy: Reverse Phase (C18) Flash Chromatography or Prep-HPLC.
Method Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 (Reverse Phase) | The molecule is small and polar; Normal Phase silica may cause streaking. |
| Mobile Phase A | Water + 0.1% Formic Acid | Keeps the acid protonated (neutral) to improve peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifier. |
| Gradient | 0% B to 30% B (Low Organic) | The molecule is very polar and will elute early. High organic flushes will elute it in the void volume. |
| Detection | UV 210 nm | The amide bond absorbs well here; the molecule lacks strong chromophores. |
Troubleshooting & FAQs
Q1: I tried the Carbonate Wash, but my product disappeared too!
-
Diagnosis: Your product might be too polar or also acidic.
-
Fix: If your product is an amine, it might have formed a salt. If your product is neutral but polar (e.g., a short peptide), it may have dragged into the water.
-
Action: Try "salting out" the aqueous layer with NaCl and re-extracting with a more polar solvent like 2-MeTHF or n-Butanol.
Q2: The acid is co-eluting with my product on Silica Gel.
-
Diagnosis: Carboxylic acids streak on normal phase silica due to hydrogen bonding with silanols.
-
Fix: Add 1% Acetic Acid to your DCM/MeOH mobile phase. This suppresses the ionization of the silanols and the carboxylic acid, sharpening the peak and altering the Rf (usually increasing it).
Q3: Can I use strong anion exchange (SAX) cartridges?
-
Answer: Yes. Pass your reaction mixture (in MeOH) through a SAX cartridge. The this compound will bind irreversibly (ionic bond). Your neutral product will flow through. This is often cleaner than loose resin.
Decision Matrix: Choose Your Workflow
Caption: Select the purification route based on the solubility profile of your target product.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for carboxylic acid extraction).
-
BenchChem. (2025).[1][3] Work-up procedures for reactions involving (R)-pyrrolidine-3-carboxylic acid. (Specific pKa and solubility data for pyrrolidine acid derivatives).
- Marsh, A., et al. (2017). Solid-Supported Reagents in Organic Synthesis.
-
OIST. (2026). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). (Synthesis and properties of beta-proline derivatives).
Sources
Technical Support Center: Crystallization Optimization for 1-Propanoylpyrrolidine-3-carboxylic acid
Topic: Crystallization Challenges & Process Optimization Target Compound: 1-Propanoylpyrrolidine-3-carboxylic acid (N-Propionyl-β-proline) Audience: Process Chemists, Medicinal Chemists, and Formulation Scientists.
Part 1: Executive Technical Overview
Status: Senior Application Scientist System Diagnosis: this compound presents a classic "amphiphilic frustration" scenario common in N-acyl amino acid derivatives. The molecule contains a polar, hydrogen-bond-donating carboxylic acid tail and a moderately lipophilic N-propanoyl pyrrolidine head.
Primary Failure Mode: Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."[1] Root Cause:
-
Conformational Flexibility: The N-acyl bond rotation and pyrrolidine ring puckering create high entropic barriers to lattice formation.
-
Impurity Profile: Residual propionic acid or propionyl chloride byproducts act as "crystal poisons," depressing the melting point below the operating temperature.
-
Solvation: The compound often forms strong hydrogen-bonded solvates with alcohols, which can mimic oils.
Part 2: Diagnostic & Troubleshooting Guide (Q&A)
Phase 1: Diagnosis – Why is my product an oil?
Q1: I isolated the crude material after workup, but it remains a viscous yellow oil. Is this the expected physical state? A: While the pure enantiomer (e.g., (S)-1-propanoylpyrrolidine-3-carboxylic acid) should be a solid (typically melting range 60–90°C depending on polymorph), the racemate or impure material often exists as an oil at room temperature.
-
Immediate Action: Check the purity via HPLC or qNMR. If purity is <95%, crystallization is kinetically hindered.
-
The "Salt Break" Strategy: If the free acid refuses to crystallize, do not force it. Convert it to a salt (e.g., Dicyclohexylamine (DCHA) or t-Butylamine salt). These salts have much higher lattice energies and crystallize readily, rejecting impurities. You can then crack the salt with acid to recover the pure, solid free acid.
Q2: The solution turns cloudy, but instead of crystals, distinct oil droplets form on the flask walls. What is happening? A: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1] This occurs when the attractive forces between solute molecules are stronger than the solute-solvent interactions, but the temperature is too high for an ordered lattice to form.
-
Thermodynamic Fix: You are operating in the "metastable oiling zone." You must lower the supersaturation or increase the temperature to get back to a single phase, then cool much more slowly.
-
Solvent Fix: Your solvent system is likely too polar/aqueous. Switch to a system with lower dielectric constant to reduce the "hydrophobic effect" driving the oiling.
Phase 2: Solvent System Selection
Q3: Which solvent systems are recommended for this specific pyrrolidine derivative? A: Based on the amphiphilic structure, you need a "Push-Pull" solvent system. Avoid pure alcohols if possible, as they can form hydrogen-bonded solvates that are difficult to dry.
| Solvent System | Ratio (v/v) | Role | Recommendation Level |
| Ethyl Acetate / Heptane | 1:1 to 1:3 | Standard | High. Best starting point. Dissolve in warm EtOAc, add Heptane until cloud point. |
| IPA / Isopropyl Acetate | 1:2 | Polarity Balance | Medium. Good if material is very polar, but risk of solvates. |
| MEK (Methyl Ethyl Ketone) | Pure | Single Solvent | High. Ketones often break H-bond dimers effectively. |
| Water / Acetone | Variable | Anti-solvent | Low. High risk of oiling out due to hydrophobic hydration. |
Phase 3: Process Optimization & Seeding
Q4: I have a small amount of solid from a previous batch. How do I use this to fix the oiling issue? A: This is the "Golden Seed" approach. Oiling out is often a kinetic trap; seeds provide the thermodynamic template to bypass it.[1] Protocol:
-
Dissolve the oil in the chosen solvent (e.g., EtOAc) at 50°C.
-
Cool to the Metastable Zone (typically 5–10°C below saturation, just before it usually oils out).
-
Add seeds (0.5–1.0 wt%). Crucial: Ensure seeds do not dissolve (verify cloudiness persists).
-
Hold temperature (Isothermal Ageing) for 2–4 hours. This allows the oil droplets to re-dissolve and deposit onto the crystal seeds (Ostwald Ripening).
-
Slow cool (0.1°C/min) to final temperature.
Q5: The crystals are hygroscopic and turn into a gum on the filter. How do I handle this? A: this compound is likely hygroscopic due to the amide/acid motif.
-
Filtration: Filter under a nitrogen blanket or use a sintered glass funnel with a cover.
-
Washing: Do not wash with cold ether (condenses water). Wash with cold Heptane or the anti-solvent used in crystallization.
-
Drying: Vacuum dry at 40°C with a P2O5 bleed or desiccant trap.
Part 3: Visualized Workflows
Workflow 1: The "Oil-to-Crystal" Decision Tree
This logic gate helps you navigate the critical failure mode of oiling out.
Caption: Decision matrix for handling oiling out events. Note the "Plan B" route involving salt formation if direct crystallization fails.
Workflow 2: Salt Formation Strategy (Plan B)
When the free acid is an intractable oil, this chemical modification alters the lattice energy to force crystallization.
Caption: The "Salt Break" purification loop. DCHA (Dicyclohexylamine) is the preferred counter-ion for increasing crystallinity in pyrrolidine carboxylic acids.
Part 4: Experimental Protocols
Protocol A: Anti-Solvent Crystallization (EtOAc/Heptane)
Best for material with purity >95%
-
Dissolution: Charge 10g of crude this compound into a reactor. Add Ethyl Acetate (30 mL) and heat to 50°C. Ensure full dissolution.
-
Filtration: If haze exists, filter hot through a 0.45µm PTFE membrane to remove inorganic salts.
-
Nucleation Point: Add Heptane slowly (approx. 5-10 mL) until the solution turns slightly turbid (cloud point).
-
Seeding: Add 50mg of pure seed crystals.
-
Ageing: Hold at 45°C for 1 hour. The turbidity should transform into visible particulates.
-
Extension: Add remaining Heptane (20 mL) over 2 hours via syringe pump.
-
Cooling: Cool to 0°C at a rate of 10°C/hour.
-
Isolation: Filter and wash with cold 1:3 EtOAc/Heptane.
Protocol B: DCHA Salt Formation (Purification)
Best for impure oils (<90% purity)
-
Dissolve 10g crude acid in 50 mL Ethyl Acetate.
-
Add Dicyclohexylamine (DCHA) (1.05 equivalents) dropwise at RT.
-
Exotherm Watch: The reaction is exothermic; maintain temp <30°C.
-
A thick white precipitate should form within 30 minutes.
-
Stir for 4 hours (slurry age) to maximize yield.
-
Filter the salt and wash with cold EtOAc.
-
Recovery: Suspend the salt in water/EtOAc (1:1). Add 1N HCl until pH < 2. Separate organic layer, dry over MgSO4, and concentrate to obtain the purified free acid solid.
References
-
Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions. Technical Whitepaper. Available at: [Link]
-
Yin, F., Garifullina, A., & Tanaka, F. (2014). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions.[2][3][4][5] Organic & Biomolecular Chemistry.[6][2][7] Available at: [Link]
-
Doc Brown's Chemistry. Physical properties of carboxylic acids: Hydrogen bonding and dimerization.[8][9] Available at: [Link]
Sources
- 1. mt.com [mt.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. (S)-吡咯烷-3-羧酸 ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 8. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 9. Physical Properties of Carboxylic Acids [moodle.tau.ac.il]
Validation & Comparative
C-NMR chemical shifts for 1-Propanoylpyrrolidine-3-carboxylic acid
An In-Depth Technical Guide to the 13C-NMR Chemical Shifts of 1-Propanoylpyrrolidine-3-carboxylic acid: A Comparative Analysis for Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR, serves as a cornerstone technique for determining the carbon framework of organic molecules. This guide provides a detailed analysis of the 13, a substituted pyrrolidine derivative of interest in medicinal chemistry. By presenting a comparative analysis with structurally related compounds and a comprehensive experimental protocol, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights for the unambiguous characterization of this and similar molecular scaffolds.
Theoretical Framework: Understanding 13C-NMR Chemical Shifts in Substituted Pyrrolidines
The 13C-NMR chemical shift of a specific carbon atom is highly sensitive to its local electronic environment. Factors such as the hybridization of the carbon, the electronegativity of neighboring atoms, and steric effects all contribute to the final observed shift value, which is reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).[1][2]
For this compound, the chemical shifts of the pyrrolidine ring carbons are influenced by the electron-withdrawing effects of both the N-propanoyl group and the C-3 carboxylic acid group. The amide carbonyl of the propanoyl group and the carboxylic acid carbonyl will themselves have characteristic chemical shifts in the downfield region of the spectrum.[3][4]
Comparative Analysis of 13C-NMR Chemical Shifts
To provide a robust understanding of the 13C-NMR spectrum of this compound, a comparison with structurally analogous compounds is invaluable. The table below presents the predicted chemical shifts for the target molecule alongside experimental or predicted data for key reference compounds. These comparisons allow for a more confident assignment of the signals in the spectrum of the target compound.
| Carbon Atom | This compound (Predicted, ppm) | Pyrrolidine-3-carboxylic acid (Predicted, ppm)[5] | Pyrrolidine (Experimental, ppm)[6] | Propanamide (Experimental, ppm) |
| Pyrrolidine Ring | ||||
| C2 | ~58-62 | ~45-50 | 47.1 | - |
| C3 | ~42-46 | ~40-45 | 25.7 | - |
| C4 | ~29-33 | ~28-33 | 25.7 | - |
| C5 | ~48-52 | ~45-50 | 47.1 | - |
| Propanoyl Group | ||||
| C=O | ~172-176 | - | - | 178.1 |
| CH2 | ~28-32 | - | - | 31.5 |
| CH3 | ~9-13 | - | - | 10.2 |
| Carboxylic Acid | ||||
| COOH | ~175-180 | ~175-180 | - | - |
Note: The predicted values for this compound are estimated based on the additive effects of the N-propanoyl and C-3 carboxylic acid substituents on the pyrrolidine ring.
The N-acylation is expected to shift the adjacent C2 and C5 carbons of the pyrrolidine ring downfield due to the inductive effect of the amide group. The C3 carbon, being directly attached to the carboxylic acid group, will also experience a downfield shift compared to unsubstituted pyrrolidine. The C4 carbon is expected to be least affected by the substituents.
Experimental Protocol for 13C-NMR Spectrum Acquisition
The following protocol outlines a standardized procedure for obtaining a high-quality 13C-NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D2O) or Methanol-d4 (CD3OD)). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[7][8]
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Temperature: 298 K (25 °C).
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).
-
Number of Scans: A minimum of 1024 scans is recommended due to the low natural abundance of 13C.
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all carbon nuclei, especially quaternary carbons.
-
Spectral Width (SW): A range of 0-220 ppm is typically sufficient to cover all expected carbon signals.[9]
3. Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Reference the spectrum using the solvent signal (e.g., CD3OD at 49.0 ppm).
Visualization of Molecular Structure and Key Carbon Environments
To visually represent the structure of this compound and highlight the different carbon environments for NMR analysis, the following diagram is provided.
Caption: Molecular structure of this compound with key carbon atoms labeled.
Conclusion
The structural characterization of this compound via 13C-NMR spectroscopy is a critical step in its development and application in pharmaceutical research. By understanding the theoretical underpinnings of chemical shifts and leveraging comparative data from analogous structures, researchers can confidently assign the carbon signals of this molecule. The provided experimental protocol offers a standardized approach to obtaining high-quality spectral data, ensuring reproducibility and accuracy. This comprehensive guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and utilization of novel pyrrolidine-based compounds.
References
- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733.
- Comment, A., et al. (2021). Micromolar concentration affinity study on a benchtop NMR spectrometer with secondary 13C labeled hyperpolarized ligands. ChemRxiv.
- Wang, X., et al. (2017). Facile Access to α-Aryl Substituted Pyrrolidines. Organic & Biomolecular Chemistry, 15(34), 7168-7172.
- Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20297.
- Öztürk, S., et al. (2016). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Magnetic Resonance in Chemistry, 54(11), 875-883.
- BenchChem. (2025). A Comparative Spectroscopic Analysis of (R)-pyrrolidine-3-carboxylic acid. BenchChem.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0278208).
- Bhadauria, A., et al. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv.
- Caron, S., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopy Monitoring, Scope and Synthetic Applications. Journal of the American Chemical Society, 128(36), 11814-11815.
- Unknown. (n.d.). 13C NMR spectroscopy • Chemical shift.
- Ohtawa, M., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(11), 3183.
- Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube.
- ChemicalBook. (n.d.). Pyrrolidine(123-75-1) 13C NMR spectrum.
- Mao, J. D., et al. (2001). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry, 32(4), 575-591.
- Gable, K. (n.d.). 13C NMR Chemical Shifts.
- Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- Unknown. (n.d.). 13C NMR of 1-Propanol.
- ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of carboxylic acid containing polyamide.
- LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myneni.princeton.edu [myneni.princeton.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 9. bhu.ac.in [bhu.ac.in]
A Guide to the Validation of Enantiomeric Excess for 1-Propanoylpyrrolidine-3-carboxylic Acid: A Comparative Analysis of Chromatographic Techniques
Executive Summary
The determination of enantiomeric purity is a critical, non-negotiable step in the development and quality control of chiral pharmaceutical compounds. 1-Propanoylpyrrolidine-3-carboxylic acid, a derivative of the important β-proline scaffold, possesses a stereocenter that necessitates precise measurement of its enantiomeric excess (ee) to ensure safety, efficacy, and batch-to-batch consistency.[1][2] This guide provides an in-depth comparison of primary analytical methodologies for validating the enantiomeric excess of this molecule. We will explore direct and indirect chromatographic approaches, detailing not only the procedural steps but also the underlying scientific principles that govern method selection and optimization. Furthermore, this document establishes a robust framework for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the described protocols are not merely procedural, but are self-validating systems suitable for regulatory scrutiny.[3][4][5]
The Imperative of Enantiomeric Purity
In chiral molecules, enantiomers can exhibit profoundly different pharmacological and toxicological profiles. The pyrrolidine-3-carboxylic acid core is a key building block for enzyme inhibitors and catalysts, where stereochemistry dictates biological activity.[1][2] Therefore, quantifying the excess of one enantiomer over the other is fundamental. Enantiomeric excess (% ee) is defined as:
% ee = ([R] - [S] / [R] + [S]) x 100
Where [R] and [S] are the concentrations of the respective enantiomers. A reliable analytical method must be able to accurately and precisely quantify this ratio, often detecting trace amounts of the undesired enantiomer.[6]
Strategic Framework for Method Selection
The choice of an analytical technique for enantiomeric excess determination is not arbitrary; it is a strategic decision based on available instrumentation, required sensitivity, sample matrix, and the stage of drug development. The following decision workflow outlines the primary considerations.
Method 1: Direct Analysis by Chiral High-Performance Liquid Chromatography (HPLC)
This is often the most straightforward approach, relying on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP).
Scientific Principle
The mechanism of separation on a CSP is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. For compounds like pyrrolidine-3-carboxylic acid derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective.[7][8] These phases possess helical polymer structures that create chiral cavities, enabling enantioselective interactions through a combination of hydrogen bonding (with the carboxylic acid and amide groups), dipole-dipole interactions, and steric hindrance.
Experimental Protocol
-
Column Selection: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column.
-
Mobile Phase Preparation: A typical mobile phase is a mixture of n-hexane and isopropanol (IPA) with a small amount of an acidic modifier. For example: n-Hexane:Isopropanol:Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
Causality: The apolar hexane is the weak solvent, while the polar IPA acts as the strong solvent, modulating retention time. TFA is crucial; it protonates the carboxylic acid group, preventing its ionization and reducing peak tailing, which is essential for achieving baseline resolution.[9]
-
-
Instrumentation Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (for the amide and carboxyl chromophores).
-
-
Sample Preparation: Dissolve a racemic standard of this compound in the mobile phase to a concentration of ~1 mg/mL. Prepare the test sample at the same concentration.
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the racemic standard to confirm the separation of the two enantiomers and determine their retention times.
-
Inject the test sample and integrate the peak areas for each enantiomer.
-
-
Calculation:
-
% ee = (|Area₁ - Area₂| / |Area₁ + Area₂|) x 100
-
Method 2: Indirect Analysis via Diastereomeric Derivatization (HPLC)
This method involves chemically converting the enantiomeric pair into a pair of diastereomers using a chiral derivatizing agent (CDA). Diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., C18).
Scientific Principle
The carboxylic acid functional group of the analyte is reacted with an enantiomerically pure amine or alcohol to form stable diastereomeric amides or esters.[10] This strategy is powerful when a suitable CSP is unavailable or when higher sensitivity is needed, as fluorescent CDAs can be employed.[11]
Experimental Protocol
-
Reagent Selection: (S)-(-)-α-Methylbenzylamine is a suitable and commercially available CDA for carboxylic acids.[10] A peptide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) is used to facilitate the amide bond formation.
-
Derivatization Procedure:
-
In a vial, dissolve 1 mg of the analyte in 1 mL of a suitable aprotic solvent (e.g., Dichloromethane).
-
Add 1.2 equivalents of (S)-(-)-α-Methylbenzylamine and 1.1 equivalents of DCC.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Causality: It is critical that the reaction goes to completion. Incomplete reactions can lead to kinetic resolution, where one enantiomer reacts faster than the other, resulting in an inaccurate ee measurement.[6] Using slight excesses of the reagents helps drive the reaction to completion.
-
-
HPLC Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water gradient (e.g., starting with 30% Acetonitrile, ramping to 70%).
-
Detection: UV at ~254 nm (due to the aromatic ring introduced by the CDA).
-
-
Analysis & Calculation: Inject the derivatized sample. The two diastereomers will elute at different retention times. Calculate ee using the peak areas as described in Method 1.
Method 3: Gas Chromatography (GC) Analysis
For GC analysis, the analyte must be volatile and thermally stable. This compound is not directly suitable for GC, so derivatization is mandatory.[12]
Scientific Principle
This method involves a two-step achiral derivatization to block the polar functional groups (carboxylic acid and amide hydrogen, if susceptible) followed by separation on a chiral GC column. The carboxyl group is typically converted to an ester (e.g., a methyl ester), which significantly increases volatility.[13]
Experimental Protocol
-
Derivatization (Esterification):
-
Add 1 mL of 3N methanolic HCl to ~1 mg of the analyte.
-
Cap the vial and heat at 100 °C for 30 minutes.[13]
-
Cool the vial and evaporate the solvent under a gentle stream of nitrogen.
-
-
GC Analysis:
-
Column: A chiral GC column, such as CHIRALDEX® G-TA (gamma-cyclodextrin trifluoroacetyl).
-
Instrumentation Setup:
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 250 °C
-
Oven Program: Start at 100 °C, ramp at 5 °C/min to 180 °C.
-
Carrier Gas: Helium.
-
-
-
Analysis & Calculation: Dissolve the derivatized residue in a suitable solvent (e.g., Methylene Chloride) and inject into the GC. The two enantiomeric esters will be separated. Calculate ee using the peak areas.
Performance Comparison
| Parameter | Direct Chiral HPLC | Indirect HPLC (Derivatization) | GC (Derivatization) |
| Principle | Enantiomers separated on a Chiral Stationary Phase (CSP). | Enantiomers converted to diastereomers, separated on an achiral column. | Volatile derivatives of enantiomers separated on a chiral column. |
| Resolution (Rs) | Good to excellent, highly dependent on CSP and mobile phase. | Typically excellent, as diastereomers have different physical properties. | Good to excellent, dependent on column and temperature program. |
| Sensitivity (LOQ) | Moderate (UV detection). | Potentially very high if a fluorescent derivatizing agent is used. | High (FID is very sensitive). |
| Analysis Time | Moderate (typically 15-30 min). | Longer due to the derivatization step. | Fast run times are possible. |
| Complexity | Method development can be empirical. CSPs are expensive. | Requires a validated derivatization reaction. Risk of kinetic resolution. | Requires derivatization. Analyte must be thermally stable. |
| Best For | Routine QC, high-throughput screening. | Trace analysis, or when a suitable CSP is not available. | Volatile analytes or when high sensitivity is paramount. |
A Framework for Method Validation (ICH Q2(R1))
Once a method is developed, it must be validated to prove it is fit for its intended purpose.[5][14] The ICH Q2(R1) guideline provides a comprehensive framework.[3][4]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For chiral methods, this is demonstrated by achieving baseline resolution (Rs > 1.5) between the two enantiomer peaks.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This should be assessed for the minor enantiomer by preparing samples with varying ee levels. A correlation coefficient (r²) > 0.99 is typically required.
-
Range: The interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is determined by spiking a sample of the major enantiomer with known amounts of the minor enantiomer and calculating the percent recovery.
-
Precision: The degree of scatter between a series of measurements.
-
Repeatability: Precision under the same operating conditions over a short interval (e.g., six replicate injections).
-
Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment. Results are typically expressed as Relative Standard Deviation (%RSD).
-
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. Often established as the concentration that yields a signal-to-noise ratio of 10:1.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% flow rate, ±5°C column temperature, minor changes in mobile phase composition).[5] This provides an indication of its reliability during normal usage.
Conclusion
Validating the enantiomeric excess of this compound is a multi-faceted task that requires a careful selection of analytical strategy followed by rigorous validation.
-
Direct Chiral HPLC stands out as the preferred method for routine analysis due to its simplicity and speed, provided a suitable chiral stationary phase is available.
-
Indirect HPLC via derivatization offers a robust alternative, particularly valuable for achieving very low limits of quantitation or when direct separation proves challenging.
-
Chiral GC is a powerful, high-sensitivity technique, but its applicability is contingent on successful derivatization to ensure analyte volatility and stability.
Regardless of the chosen method, a comprehensive validation following the principles outlined in ICH Q2(R1) is mandatory to ensure the integrity and reliability of the data. This systematic approach transforms a well-developed analytical procedure into a trustworthy, self-validating system capable of supporting drug development from discovery through to quality control.
References
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ResearchGate. (PDF) Derivatization reactions and reagents for gas chromatography analysis. Available from: [Link]
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Pharma Phorum. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available from: [Link]
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Chrom Tech, Inc. Why Use GC Derivatization Reagents. Available from: [Link]
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Royal Society of Chemistry. Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography. Available from: [Link]
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BioPharmaSpec. Evolution of ICH Q2 guideline (Validation of Analytical Procedures). Available from: [Link]
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ResearchGate. (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Available from: [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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PubMed. A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Available from: [Link]
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Thieme. 3.1. Determination of Enantiomeric Purity by Direct Methods. Available from: [Link]
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National Center for Biotechnology Information. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Available from: [Link]
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ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Available from: [Link]
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OIST. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). Available from: [Link]
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Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available from: [Link]
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Royal Society of Chemistry. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Available from: [Link]
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LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
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CORE. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. Available from: [Link]
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ResearchGate. Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
